Benzaldehyde semicarbazone

Descripción

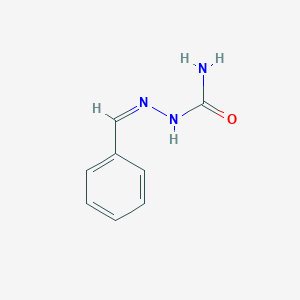

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(benzylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574-10-3 | |

| Record name | Benzaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Benzaldehyde Semicarbazone and Its Derivatives

Conventional Synthetic Pathways

The primary and most conventional route for synthesizing benzaldehyde (B42025) semicarbazone is through the condensation reaction of an aldehyde, in this case, benzaldehyde, with semicarbazide (B1199961). semanticscholar.org This reaction forms a Schiff base, specifically a semicarbazone, which is characterized by the C=N-NH-C(O)NH2 functional group. These compounds are often stable, crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. semanticscholar.orgiust.ac.ir

Condensation Reactions with Semicarbazide

The fundamental reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of benzaldehyde. This is typically followed by a dehydration step to yield the final semicarbazone product. The reaction is reversible and its equilibrium can be influenced by the reaction conditions.

The condensation reaction to form semicarbazones is frequently mediated by either an acid or a base catalyst. semanticscholar.orgacgpubs.org The catalysis is crucial as the reaction rate can be slow at neutral pH.

Acid Catalysis : In the presence of an acid, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by semicarbazide. sathyabama.ac.in However, in strongly acidic media, the semicarbazide nucleophile can also be protonated, reducing its nucleophilicity and thereby slowing the reaction. chegg.com Typically, the reaction is carried out in the presence of a few drops of glacial acetic acid. nih.gov

Base Catalysis : Bases can also catalyze the reaction, often by deprotonating the semicarbazide to increase its nucleophilicity. semanticscholar.org Various methodologies have been developed that employ basic conditions or basic supports like basic alumina. ijcce.ac.ir

Modern approaches have also focused on environmentally benign methods. This includes solvent-free synthesis by grinding stoichiometric amounts of an aldehyde with semicarbazide hydrochloride, sometimes with auxiliaries like sodium acetate (B1210297), or by using green solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297). iust.ac.irijcce.ac.irgeneseo.edu One novel method reports the synthesis from aromatic aldehydes using urea-hydrogen peroxide (UHP) and ammonium (B1175870) acetate, where the semicarbazide is generated in-situ. acgpubs.org

| Catalyst/Method | Solvent/Condition | Key Findings | Reference |

|---|---|---|---|

| Acetic Acid | Ethanol (B145695)/Water | Standard acid catalyst, increases electrophilicity of carbonyl carbon. | nih.gov |

| Ammonium Acetate/UHP | Acetonitrile (B52724) | Facile method with in-situ generation of semicarbazide; optimized yield of 90%. | acgpubs.org |

| None (Catalyst-Free) | Water/Methanol (B129727) (2:1) | High yields (92% for benzaldehyde semicarbazone) achieved at room temperature without a catalyst. | hakon-art.com |

| None (Solvent-Free) | Ball-milling | Environmentally benign method affording quantitative yields without catalysts or supports. | iust.ac.ir |

| None (Green Solvents) | Ethyl Lactate/Water (80:20) | Demonstrated high yield and purity in a green solvent system. | geneseo.edu |

The formation of this compound is a two-step process. The first step is the rapid, reversible formation of a carbinolamine intermediate. The second, slower step is the acid-catalyzed dehydration of this intermediate to form the final semicarbazone. chegg.comacs.org

The rate-determining step of the reaction is pH-dependent. At neutral and alkaline pH, the dehydration step (k2) is rate-limiting. In strongly acidic solutions, the initial attack of the semicarbazide on the carbonyl group (k1) becomes the rate-limiting step. chegg.comacs.org This is because while the acid catalyzes the dehydration, it also reduces the concentration of the free semicarbazide base available for the initial attack. acs.org

Kinetic studies have also revealed interesting competitive behaviors. For instance, when semicarbazide is reacted with a mixture of cyclohexanone (B45756) and benzaldehyde, the initial product is almost entirely the semicarbazone of cyclohexanone due to a faster reaction rate. However, if left for several hours, the product mixture consists mainly of the more thermodynamically stable this compound. vaia.com

Optimization studies have focused on improving yields and reaction conditions. Research has shown that a mixture of water and methanol (2:1 ratio) can provide excellent yields (92%) for this compound at room temperature without any catalyst. hakon-art.com Other studies have optimized the synthesis in green solvents, finding an 80:20 ratio of ethyl lactate to water to be most effective. geneseo.edu

| Reactants | Solvent System | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, Semicarbazide HCl | Water | 1 hr | 87 | hakon-art.com |

| Benzaldehyde, Semicarbazide HCl | Water:Methanol (2:1) | 1 hr | 92 | hakon-art.com |

| Benzaldehyde, Semicarbazide HCl | Water:Methanol (1:1) | 1 hr | 89 | hakon-art.com |

| Substituted Benzaldehyde, Semicarbazide | Ethyl Lactate:Water (80:20) | N/A | High yields reported | geneseo.edu |

| p-Chlorobenzaldehyde, Semicarbazide HCl | Solvent-Free (Ball-milling) | 45 min | Quantitative | iust.ac.ir |

Derivatization Strategies

Derivatization of this compound is a key strategy to create novel compounds with potentially enhanced chemical or biological properties. These modifications can be made at several positions, including the semicarbazone moiety itself or on the aromatic benzene (B151609) ring.

Alkylation reactions on the semicarbazone backbone have been developed as a reliable synthetic route. The N2 nitrogen of the semicarbazone is significantly more acidic than the other nitrogens, allowing for selective deprotonation and subsequent alkylation. mdpi.com

The general protocol involves the deprotonation of the semicarbazone, often using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), in an appropriate solvent such as acetonitrile (MeCN) or 1,4-dioxane. mdpi.comarkat-usa.orggoogle.com The resulting conjugate base is then treated with an alkylating agent, such as an alkyl iodide or bromide, to yield the N2-alkylated semicarbazone. mdpi.comarkat-usa.org This method has been shown to be efficient for the synthesis of various 2-alkylsemicarbazones from semicarbazones of aromatic aldehydes. arkat-usa.org While alkylation is well-documented, specific reports on the direct arylation of the semicarbazone moiety are less common in the literature.

| Starting Semicarbazone | Base/Solvent | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorothis compound | NaH/MeCN | MeI | (E)-2-(4-Chlorobenzylidene)-N-methylhydrazine-1-carboxamide | 95 | mdpi.com |

| This compound | NaNH2/1,4-Dioxane | 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl chloride | N2-alkylated this compound | Not reported | arkat-usa.orggoogle.com |

| 4-Methoxythis compound | NaH/MeCN | MeI | (E)-N-Methyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide | 97 | mdpi.com |

| 4-Methoxythis compound | NaH/MeCN | EtI | (E)-N-Ethyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide | 96 | mdpi.com |

| 4-Methoxythis compound | NaH/MeCN | BuI | (E)-N-Butyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide | 88 | mdpi.com |

| 4-Methoxythis compound | NaH/MeCN | PhCH2Br | (E)-N-Benzyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide | 72 | mdpi.com |

Modifying the functional groups on the benzene ring of this compound is most commonly achieved by starting the synthesis with an already substituted benzaldehyde. A wide array of this compound derivatives has been prepared by reacting semicarbazide with benzaldehydes bearing various electron-donating or electron-withdrawing substituents at different positions on the aromatic ring. acs.orgvulcanchem.com

For example, a homologous series of 4-(n-alkoxy)-3-methoxy-benzaldehyde semicarbazones was synthesized by first performing an alkylation on vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to obtain the desired 4-(n-alkoxy)-3-methoxybenzaldehyde, which was then condensed with semicarbazide. tandfonline.com Similarly, kinetic studies have been performed on a range of ortho- and para-substituted benzaldehydes, including methoxy (B1213986), hydroxy, chloro, and nitro derivatives, to form the corresponding semicarbazones. acs.org This approach provides a versatile platform for tuning the properties of the final molecule by introducing desired functionalities onto the aromatic ring prior to semicarbazone formation.

| Substituent on Benzene Ring | Starting Aldehyde | Purpose of Synthesis | Reference |

|---|---|---|---|

| p-Cl, o-Cl, p-MeO, o-MeO, p-HO, o-HO, p-NO2 | Substituted Benzaldehydes | Studying reaction kinetics and substituent effects. | acs.org |

| p-OCH3, p-CH3, p-Br, p-Cl, p-NO2, m-NO2 | Substituted Benzaldehydes | Studying oxidation kinetics. | ias.ac.in |

| 2,3,4-Trimethoxy | 2,3,4-Trimethoxybenzaldehyde | Synthesis of metal complexes. | semanticscholar.orgresearchgate.net |

| 4-(n-Alkoxy)-3-methoxy (n=2, 4, 6, 8, 10, 12) | 4-(n-Alkoxy)-3-methoxybenzaldehyde | Synthesis of mesogenic (liquid crystal) compounds. | tandfonline.com |

| o-NO2 | 2-Nitrobenzaldehyde | Used as a derivatized standard for analytical chemistry. | vulcanchem.com |

Green Chemistry Approaches in Semicarbazone Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of semicarbazones. hakon-art.com These approaches aim for high efficiency, minimal waste, and the use of non-toxic, renewable resources. hakon-art.comgeneseo.edu

A highly effective and environmentally benign method for synthesizing semicarbazones is through mechanochemistry, specifically using a ball mill. nih.govrsc.org This solvent-free technique involves the direct grinding of stoichiometric amounts of an aldehyde or ketone with semicarbazide hydrochloride in a stainless-steel milling vessel. iust.ac.ir The mechanical energy from the milling process is sufficient to drive the condensation reaction to completion without the need for catalysts or solid supports. iust.ac.irijcce.ac.ir

This method is notable for its speed, simplicity, and waste-free nature. ijcce.ac.ir The reaction of p-chlorobenzaldehyde with semicarbazide hydrochloride, for instance, proceeds to a quantitative yield in just 45 minutes at room temperature through ball-milling. iust.ac.irresearchgate.net Generally, aldehydes react efficiently at room temperature, while ketones may require elevated temperatures (65-90 °C) for complete conversion. iust.ac.irresearchgate.net The solid product is easily isolated by treatment with an aqueous sodium bicarbonate solution, followed by filtration. iust.ac.irresearchgate.net

Solvent-Free Synthesis of Semicarbazones via Ball-Milling

Reaction conditions and yields for the synthesis of various semicarbazones from their corresponding aldehydes and ketones using ball-milling.

| Carbonyl Compound | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| p-Chlorobenzaldehyde | Room Temp | 45 | Quantitative |

| Benzaldehyde | Room Temp | 45 | Quantitative |

| Acetophenone (B1666503) | 65-90 | 30-45 | Quantitative |

| Cyclohexanone | 65-90 | 30-45 | Quantitative |

Data sourced from studies on the efficient preparation of semicarbazones via milling. iust.ac.irresearchgate.net

Replacing volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. hakon-art.com For semicarbazone synthesis, water and bio-based solvents like ethyl lactate and dimethyl isosorbide have proven to be effective media. technologypublisher.comgeneseo.edu

Ethyl lactate, a biodegradable and bio-based solvent, has emerged as a promising medium for organic synthesis. researchgate.net Research has demonstrated that the synthesis of semicarbazones can be performed efficiently at room temperature using ethyl lactate, often mixed with water. geneseo.edugeneseo.edu This method avoids the need for heating and toxic solvents. technologypublisher.com

Studies have shown that an 80:20 mixture of ethyl lactate to water provides the optimal conditions for the reaction of substituted benzaldehydes with semicarbazide hydrochloride, resulting in high yields and purity. geneseo.edu For example, the synthesis of 4-hydroxybenzaldehyde (B117250) semicarbazone was achieved by dissolving the aldehyde in an 80:20 ethyl lactate:water mixture and reacting it with an aqueous solution of semicarbazide hydrochloride for about 15 minutes at room temperature. geneseo.edu

Semicarbazone Synthesis in Green Solvents

Comparison of yields for the synthesis of various semicarbazones in optimized ethyl lactate and dimethyl isosorbide (DMI) solvent systems at room temperature.

| Semicarbazone Product | Solvent System | Yield (%) |

|---|---|---|

| Vanillin Semicarbazone | 100% Ethyl Lactate | 90 |

| This compound | 80:20 Ethyl Lactate:Water | High |

| p-Isopropylthis compound | 80:20 Ethyl Lactate:Water | 75.83 |

| Various Semicarbazones | 92:8 DMI:Water | High |

Data compiled from research on green semicarbazone synthesis. technologypublisher.comgeneseo.edu

Dimethyl isosorbide (DMI) is another green solvent, derived from renewable resources, that has been successfully employed in the synthesis of semicarbazones. technologypublisher.commdpi.com It is known for its excellent solubility characteristics and low toxicity. technologypublisher.commdpi.com

In comparative studies, DMI has been shown to produce high yields of semicarbazones, sometimes exceeding those obtained in ethyl lactate. technologypublisher.comgeneseo.edu The optimal solvent ratio for DMI was found to be a 92:8 mixture with water. geneseo.edu The reactions in DMI are conducted at room temperature, and the products can be easily isolated by filtration after precipitation. technologypublisher.comgeneseo.edu The use of DMI and ethyl lactate represents a significant step forward in developing sustainable synthetic routes for this important class of compounds. geneseo.edu

The development of synthetic protocols that operate under mild conditions, such as ambient temperature and without the need for a catalyst, is highly desirable. A simple, efficient, and eco-friendly protocol for the synthesis of semicarbazone derivatives has been developed using an aqueous methanol solvent system under catalyst-free conditions. hakon-art.com

In this method, an aldehyde or ketone is dissolved in methanol, and an aqueous solution of semicarbazide hydrochloride is added. The mixture is then stirred at room temperature. hakon-art.com This procedure has been successfully applied to a variety of aryl aldehydes, ketones, and 3-acetyl coumarins, affording the corresponding semicarbazones in excellent yields and with short reaction times. hakon-art.com The absence of a catalyst simplifies the work-up procedure and reduces the potential for metal contamination in the final product. hakon-art.com

Aqueous Media and Environmentally Benign Solvent Systems

Single Crystal Growth Techniques for this compound

The growth of high-quality single crystals is essential for definitive structural elucidation via X-ray diffraction and for studying specific material properties, such as nonlinear optics. spiedigitallibrary.orgnycu.edu.tw For this compound and its derivatives, the most commonly reported method for single crystal growth is the slow evaporation solution growth technique. spiedigitallibrary.orgnycu.edu.tw

In this technique, a saturated solution of the synthesized semicarbazone is prepared in a suitable solvent or solvent mixture at a specific temperature. Commonly used solvents include ethanol, methanol, dimethylformamide (DMF), or a mixture of ethanol and water. nycu.edu.twscispace.comamazonaws.com The solution is then allowed to evaporate slowly in a controlled environment, often in a constant temperature bath, over a period of days to weeks. nycu.edu.tw As the solvent evaporates, the solution becomes supersaturated, leading to the formation of nuclei and subsequent growth of single crystals. nycu.edu.tw This method has been successfully used to grow crystals of semicarbazones of p-dimethylamino benzaldehyde and p-hydroxy benzaldehyde, which were then characterized for their structural and optical properties. spiedigitallibrary.orgnycu.edu.tw

Slow Evaporation Solution Growth Methods

The slow evaporation solution growth technique (SESGT) is a widely employed and effective method for producing high-quality, large-sized single crystals of organic compounds like this compound and its derivatives. researchgate.netakjournals.com This method is particularly valuable for the synthesis of materials intended for applications in fields like non-linear optics (NLO), where crystal perfection is paramount. akjournals.com The process relies on the gradual removal of a solvent from a saturated solution, which slowly increases the solute concentration, leading to spontaneous nucleation and subsequent crystal growth. akjournals.com

The synthesis of this compound derivatives via this method typically begins with the reaction of a substituted benzaldehyde with semicarbazide hydrochloride. akjournals.comnih.gov A catalyst, commonly sodium acetate, is often used. akjournals.comnycu.edu.tw The reactants are dissolved in a suitable solvent or a mixture of solvents. Common solvents include methanol, ethanol, and dimethylformamide (DMF). researchgate.netnycu.edu.twspiedigitallibrary.org For instance, in the synthesis of semicarbazone of p-hydroxy benzaldehyde (SPHB), p-hydroxy benzaldehyde is dissolved in ethanol, while semicarbazide hydrochloride and sodium acetate are dissolved in distilled water before being mixed. akjournals.comacs.org If the resulting solution is turbid, it can be gently warmed and stirred until clarity is achieved. akjournals.comacs.org

Once a clear, saturated or near-saturated solution is prepared, it is transferred to a container with a controlled opening (e.g., covered with a perforated lid) to regulate the rate of evaporation. The container is then kept in a dust-free environment at a constant temperature, which can be room temperature or a slightly elevated temperature in a constant temperature bath (e.g., 35°C or 40°C), to facilitate slow and controlled evaporation. researchgate.netakjournals.com Spontaneous nucleation may be observed within hours or days, and high-quality single crystals can typically be harvested over a period of several days to a few weeks. akjournals.comnih.gov The harvested crystals are often purified through repeated recrystallization to enhance their quality. researchgate.net

The slow evaporation method has been successfully used to grow single crystals of various this compound derivatives, which have been characterized for their structural, spectral, and optical properties. nycu.edu.twspiedigitallibrary.orgacs.org

Table 1. Synthesis of this compound Derivatives via Slow Evaporation

| Derivative | Starting Materials | Solvent(s) | Catalyst | Key Findings |

|---|---|---|---|---|

| Benzaldehyde thiosemicarbazone | Benzaldehyde, Thiosemicarbazide | Methanol | Not specified | Crystals grown by slow evaporation; suitable for optical applications. jetir.org |

| p-Hydroxy this compound (SPHB) | p-Hydroxy benzaldehyde, Semicarbazide hydrochloride | Ethanol, Water | Sodium Acetate | Good quality single crystals harvested in a fortnight at 35°C. akjournals.comacs.org |

| 2-Hydroxy-3-methoxythis compound (HMBS) | 2-Hydroxy-3-methoxybenzaldehyde, Semicarbazide hydrochloride | DMF, Ethanol | Sodium Acetate | Good quality single crystals grown at room temperature. spiedigitallibrary.org |

| p-Dimethylamino this compound (SCPDB) | p-Dimethylamino benzaldehyde, Semicarbazide hydrochloride | Methanol | Not specified | Single crystals grown from a solution stirred at 35°C and kept at 40°C. researchgate.net |

| Semicarbazone of p-hydroxy acetophenone (SPHA) | p-Hydroxy acetophenone, Semicarbazide hydrochloride | Methanol | Sodium Acetate | Good quality single crystals successfully grown at room temperature. nycu.edu.tw |

| Thiosemicarbazone of m-Nitrobenzaldehyde | m-Nitrobenzaldehyde, Thiosemicarbazide | Methanol | Not specified | Crystals grown by slow evaporation at room temperature. nih.gov |

Nucleation and Crystal Habit Control

Nucleation, the initial step in crystallization, and the subsequent crystal habit (external morphology) are critical parameters that are influenced by various physicochemical factors. alaquainc.com Controlling these phenomena is essential for tailoring the properties of crystalline materials. The process of crystallization involves two main stages: primary nucleation (the formation of new nuclei in a clear solution) and secondary nucleation (the formation of nuclei on the surface of existing crystals). alaquainc.com Both are driven by supersaturation, which is the state where the solute concentration exceeds its equilibrium solubility. mt.com

In the context of this compound synthesis, controlling the rate of solvent evaporation directly influences the level of supersaturation. mt.com A slow evaporation rate leads to a low level of supersaturation, where crystal growth is favored over nucleation, often resulting in larger, more well-defined crystals. mt.com Conversely, high supersaturation levels promote rapid nucleation, leading to a larger number of smaller crystals. mt.com Temperature is another key variable; for the semicarbazone of p-hydroxy benzaldehyde, spontaneous nucleation was observed after several hours when the solution was maintained at a constant temperature of 35°C. akjournals.com

Other factors that can be manipulated to control nucleation and crystal habit include the presence of impurities or additives, the pH of the solution, and the degree of agitation. nih.gov Heterogeneous nucleation, which occurs on foreign surfaces or impurities, can also be utilized to promote crystallization when spontaneous nucleation is problematic. nih.gov

Table 2. Factors Influencing Nucleation and Crystal Habit

| Factor | Influence | Mechanism |

|---|---|---|

| Supersaturation | Controls the balance between nucleation and growth rates. mt.com | Higher supersaturation favors nucleation, leading to smaller crystals; lower supersaturation favors growth, leading to larger crystals. mt.com |

| Solvent | Modifies crystal habit (shape). rsc.orgresearchgate.net | Differential interaction of the solvent with various crystal faces alters their relative growth rates. Polar solvents may slow the growth of polar faces. rsc.orgresearchgate.net |

| Temperature | Affects solubility and nucleation kinetics. nih.gov | Constant temperature control helps maintain a steady supersaturation rate. Cooling can be used to induce supersaturation and nucleation. akjournals.commt.com |

| Additives/Impurities | Can inhibit or promote growth on specific faces. | Additives can adsorb onto specific crystal faces, blocking growth sites and altering the crystal habit. |

| Agitation | Can induce secondary nucleation. alaquainc.com | Stirring or mechanical shock can break off small pieces from existing crystals, which then act as new nuclei. |

| pH | Can alter the surface charge of the crystal. nih.gov | Changes in pH can affect the interaction between the solute molecules and the crystal surface, influencing growth rates. |

Table 3. List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | BSC |

| Benzaldehyde thiosemicarbazone | - |

| Dimethylformamide | DMF |

| Ethanol | - |

| Methanol | - |

| m-Nitrobenzaldehyde | - |

| p-Dimethylamino benzaldehyde | - |

| p-Dimethylamino this compound | SCPDB |

| p-Hydroxy acetophenone | - |

| p-Hydroxy acetophenone semicarbazone | SPHA |

| p-Hydroxy benzaldehyde | - |

| p-Hydroxy this compound | SPHB |

| Semicarbazide hydrochloride | - |

| Sodium acetate | - |

| Thiosemicarbazide | - |

| 2-Hydroxy-3-methoxybenzaldehyde | - |

Spectroscopic and Diffraction Based Structural Elucidation of Benzaldehyde Semicarbazone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in benzaldehyde (B42025) semicarbazone. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum of benzaldehyde semicarbazone include:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups typically appear in the region of 3200-3400 cm⁻¹. cdnsciencepub.com For instance, in a study, the N-H proton signal for semicarbazone ligands was observed in the range of δ 10.83-10.90 ppm. ijcrcps.com

C=O Stretching: The carbonyl (C=O) group of the semicarbazide (B1199961) moiety exhibits a strong absorption band. acs.org The frequency of this band can be influenced by the solid-state structure and hydrogen bonding. acs.org In some cases, abnormally high C=O frequencies around 1690 cm⁻¹ (in KBr) have been reported, which shift to the more typical range of amides (1640-1650 cm⁻¹) in a solvent like DMSO. acs.org

C=N Stretching: The imine (C=N) bond, formed between the benzaldehyde carbon and the nitrogen of the semicarbazide, shows a characteristic stretching vibration. This band is typically observed in the range of 1590-1620 cm⁻¹. niscpr.res.in For example, in a study on 2,3,4-trimethoxy this compound, this peak was found at 1593.2 cm⁻¹. semanticscholar.org

Aromatic C-H and C=C Stretching: The benzaldehyde portion of the molecule gives rise to aromatic C-H stretching vibrations, usually above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. cdnsciencepub.com

The precise positions of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding. acs.org

Interactive Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| Amine/Amide | N-H Stretch | 3200-3400 | cdnsciencepub.com |

| Carbonyl | C=O Stretch | ~1690 (solid), ~1640-1650 (in DMSO) | acs.org |

| Imine | C=N Stretch | 1590-1620 | niscpr.res.insemanticscholar.org |

| Aromatic Ring | C-H Stretch | >3000 | cdnsciencepub.com |

| Aromatic Ring | C=C Stretch | 1450-1600 | cdnsciencepub.com |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, VCD can be a powerful tool for studying chiral derivatives or complexes of semicarbazones. The technique provides detailed stereochemical information, including the absolute configuration of chiral centers. For chiral semicarbazone derivatives, VCD spectra can distinguish between enantiomers, which are non-superimposable mirror images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the different types of protons present in the this compound molecule and their immediate electronic environment.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.2 and δ 8.3 ppm. ijcrcps.com The specific chemical shifts and splitting patterns of these protons can be influenced by the electronic effects of the semicarbazone substituent. uq.edu.au

Azomethine Proton (-CH=N-): The proton of the imine group is highly characteristic and appears as a singlet at a downfield chemical shift, typically in the range of δ 6.5 to δ 8.1 ppm. semanticscholar.org For instance, in 2,3,4-trimethoxy this compound, this proton signal was observed at δ 6.526 ppm. semanticscholar.org

Amide and Amine Protons (-NH- and -NH₂): The protons of the amide (-NH-) and amine (-NH₂) groups are exchangeable and often appear as broad singlets. The amide proton typically resonates further downfield (around δ 8.4-10.9 ppm) compared to the amine protons (around δ 6.9-8.6 ppm). ijcrcps.comsemanticscholar.org The chemical shifts of these protons can vary significantly due to solvent effects and hydrogen bonding. uq.edu.au In some cases, the two protons of the -NH₂ group may be indistinguishable and appear as a single broad singlet. uq.edu.au

Interactive Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.2 - 8.3 | Multiplet | ijcrcps.com |

| Azomethine Proton | 6.5 - 8.1 | Singlet | semanticscholar.org |

| Amide Proton (-NH-) | 8.4 - 10.9 | Singlet (broad) | ijcrcps.comsemanticscholar.org |

| Amine Protons (-NH₂) | 6.9 - 8.6 | Singlet (broad) | ijcrcps.comuq.edu.au |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of this compound.

Carbonyl Carbon (C=O): The carbonyl carbon of the semicarbazide moiety is typically observed at a downfield chemical shift, often in the range of δ 154-206 ppm. ijcrcps.comsemanticscholar.org

Azomethine Carbon (C=N): The imine carbon atom also resonates at a downfield position, generally between δ 136 and δ 163 ppm. semanticscholar.orgarkat-usa.org

Aromatic Carbons: The carbon atoms of the benzene ring appear in the aromatic region of the spectrum, typically from δ 126 to δ 137 ppm. arkat-usa.orgdocbrown.info The carbon atom attached to the imine group (ipso-carbon) can be distinguished from the other aromatic carbons. docbrown.info

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

| Carbonyl Carbon (C=O) | 154 - 206 | ijcrcps.comsemanticscholar.org |

| Azomethine Carbon (C=N) | 136 - 163 | semanticscholar.orgarkat-usa.org |

| Aromatic Carbons | 126 - 137 | arkat-usa.orgdocbrown.info |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of molecules like this compound. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the spatial proximity of protons.

For semicarbazones, which can exist as E and Z isomers with respect to the C=N double bond, the ¹H-¹H NOESY spectrum can confirm the predominant isomer in solution. A cross-peak between the azomethine proton (-CH=N-) and the amide proton (-NH-) indicates their close spatial relationship, which is characteristic of the E isomer. ekb.egcsic.esjst.go.jp This technique has been successfully used to confirm the E-stereochemistry of various this compound derivatives. ekb.egscinito.ai

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for investigating the electronic structure and optical properties of molecules. By analyzing the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions, valuable insights into electronic transitions and material transparency can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy on this compound and its derivatives is primarily used to identify electronic transitions and determine the optical transparency window. The absorption of UV or visible light corresponds to the excitation of outer electrons, typically involving π→π* and n→π* transitions within the molecule's delocalized π-electron system. researchgate.netcore.ac.uk These transitions are characteristic of the chromophores present, namely the benzene ring and the semicarbazone moiety.

Studies on related substituted benzaldehyde semicarbazones provide insight into the typical spectral characteristics. For instance, the UV-Vis-NIR spectrum of p-dimethylamino this compound, recorded in methanol (B129727), shows a wide transparency window from 240 nm to 1100 nm, indicating no significant absorption in the visible region. researchgate.net Similarly, the semicarbazone of p-hydroxy benzaldehyde is reported to be transparent in the 245 nm to 1100 nm range. nycu.edu.tw For a 2,3,4-trimethoxy this compound cobalt(II) complex, absorption bands observed in the 200-700 nm range are assigned to these π→π* and/or n→π* transitions. researchgate.netsemanticscholar.org The position and intensity of these absorption bands are sensitive to the molecular structure and substitution on the benzene ring.

UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | Transparency Range (nm) | Key Transitions | Reference |

|---|---|---|---|---|

| p-Dimethylamino this compound | Methanol | 240–1100 | Not specified | researchgate.net |

| p-Hydroxy this compound | Not specified | 245–1100 | Not specified | nycu.edu.tw |

| 2,3,4-Trimethoxy this compound Co(II) Complex | DMSO | Absorbs in 200-700 range | π→π* and n→π* | researchgate.net |

Photoluminescence Spectroscopy for Optical Characteristics

Photoluminescence spectroscopy is employed to investigate the emission properties of this compound after it absorbs photons. This technique provides information on the de-excitation pathways of excited electronic states and is crucial for characterizing materials for potential optical applications.

For this compound itself, photoluminescence experiments have been used to verify its optical characteristics. researchgate.net While detailed spectra for the parent compound are not extensively published in the provided context, studies on derivatives are illustrative. For example, 4-dipropylaminobenzaldehyde thiosemicarbazone and its zinc(II) and cadmium(II) complexes exhibit intense dual fluorescence when excited, emitting a blue color with distinct emission peaks. psu.edu The study of photoluminescence is essential for understanding the light-emitting capabilities and efficiency of these compounds. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, MS confirms the molecular formula by identifying the molecular ion peak (M+). geneseo.edu

A detailed mass spectrum of the related 2-carboxybenzaldehyde (B143210) semicarbazone shows a molecular ion peak at an m/z (mass-to-charge ratio) of 207, which corresponds to its molecular formula, C₉H₉N₃O₃. researchgate.net The spectrum also displays a series of fragment peaks at m/z 190, 164, 149, 122, 105, and 78. researchgate.net The analysis of these fragments provides valuable information about the compound's structural stability and the connectivity of its atoms. researchgate.net The fragmentation pattern is a unique fingerprint that helps to confirm the identity of the synthesized compound. geneseo.edu

Mass Spectrometry Fragmentation Data for 2-Carboxythis compound

| m/z Value | Interpretation | Reference |

|---|---|---|

| 207 | Molecular Ion Peak [M]+ | researchgate.net |

| 190 | Fragment | researchgate.net |

| 164 | Fragment | researchgate.net |

| 149 | Fragment | researchgate.net |

| 122 | Fragment | researchgate.net |

| 105 | Fragment | researchgate.net |

| 78 | Fragment | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) analysis of this compound has provided a detailed picture of its molecular and crystal structure. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis yields precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. A notable structural feature revealed by SCXRD is that the C=O group is trans to the N-NH bond in the semicarbazone moiety, a conformation that influences the hydrogen-bonding pattern within the crystal. researchgate.net

Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.985 | researchgate.net |

| b (Å) | 5.484 | researchgate.net |

| c (Å) | 12.963 | researchgate.net |

| β (°) | 102.27 | researchgate.net |

| Volume (ų) | 829.5 | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification and for confirming that a synthesized powder consists of the desired crystalline material. nycu.edu.tw While a detailed PXRD pattern for this compound is not provided in the search results, the technique is widely applied to its derivatives and related compounds to confirm crystallinity and identify diffraction peaks corresponding to various crystal planes. nycu.edu.twnycu.edu.tw For example, in the synthesis of nanomaterials using this compound as a precursor, PXRD is used to identify the crystal structure of the resulting product. scispace.com The technique is also robust enough that in some cases, such as with crotonaldehyde (B89634) semicarbazone, the entire crystal structure can be solved from high-quality powder diffraction data. nih.gov

Intermolecular Interaction Analysis

The stability and crystalline arrangement of this compound are significantly influenced by a network of non-covalent intermolecular interactions. A powerful tool to visualize and quantify these interactions is the Hirshfeld surface analysis.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method that defines the space a molecule occupies in a crystal, allowing for the mapping and quantification of intermolecular contacts. mdpi.com This analysis utilizes the Hirshfeld surface, which is generated based on the electron distribution of the molecule. Key parameters derived from this analysis include the normalized contact distance (d_norm), the distance from the surface to the nearest nucleus inside the surface (d_i), and the distance from the surface to the nearest nucleus outside the surface (d_e). mdpi.comresearchgate.net

The d_norm is a normalized contact distance that highlights regions of significant intermolecular contacts. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, representing close interactions, while blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation distance. mdpi.comacs.org

In a detailed study of this compound (BDSC), single crystals were grown using a slow evaporation technique. researchgate.net The subsequent Hirshfeld analysis revealed the nature and extent of intermolecular interactions governing the crystal packing. researchgate.net

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different intermolecular contacts. For this compound, the most significant contributions to the crystal packing are from H···H, H···C/C···H, and O···H/H···O interactions. researchgate.net

The percentage contributions of the most prominent intermolecular contacts for this compound are detailed in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 43.7 |

| H···C | 14.0 |

| O···H | 8.6 |

| N···H | 5.0 |

| Data sourced from a Hirshfeld analysis of this compound. researchgate.net |

The high percentage of H···H contacts indicates that a large portion of the crystal packing is governed by van der Waals forces between hydrogen atoms on adjacent molecules. The H···C and O···H contacts are indicative of weak C-H···π and conventional hydrogen bonding interactions, respectively. researchgate.net The presence of N-H···O hydrogen bonds further stabilizes the crystal structure. The combination of these interactions creates a robust three-dimensional network. researchgate.netiucr.org

Computational and Theoretical Investigations of Benzaldehyde Semicarbazone

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in understanding the intricacies of molecular systems like benzaldehyde (B42025) semicarbazone. These methods are used to predict molecular geometry, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like benzaldehyde semicarbazone. researchgate.net DFT calculations, particularly using the B3LYP hybrid functional, have been effectively employed to investigate the geometry, vibrational spectra, and molecular orbitals of organic compounds. nih.govresearchgate.net

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound reveals the energetically preferred spatial arrangements of its atoms. DFT calculations have been utilized to explore the potential energy surface (PES) of semicarbazones, identifying stable conformers and the energy barriers separating them. arkat-usa.orgacs.org

Studies on related semicarbazone systems have shown that they can exist in different isomeric forms, such as E and Z isomers, and various conformers arising from rotation around single bonds. arkat-usa.orgresearchgate.net For instance, computational studies on phenylisoxazole semicarbazone derivatives using the B3LYP/6-311G++(d,p) level of theory identified the cisE geometrical configuration as the most stable conformer in both gas and liquid phases. csic.es The energy difference between conformers is a critical factor; small energy differences can lead to the co-existence of multiple conformers, as observed in some thiosemicarbazone derivatives. researchgate.net The stability of different conformers is influenced by noncovalent interactions, such as intramolecular hydrogen bonding. researchgate.net

Table 1: Calculated Relative Energies for Semicarbazone Isomers This table is illustrative, based on typical findings in the literature for related compounds, as specific data for this compound was not detailed in the provided search snippets.

| Isomer/Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| cisE | DFT (B3LYP) | 6-311G++(d,p) | 0.00 |

| E'E | DFT (B3LYP) | 6-311G++(d,p) | > 0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. doi.org

For this compound (BDSC), FMO analysis has been performed using DFT at the B3LYP/6-31+G(d,p) level. researchgate.net The HOMO is primarily located over the semicarbazide (B1199961) moiety, while the LUMO is distributed across the benzylidene part of the molecule. This distribution suggests that the semicarbazide group is the primary site for electrophilic attack, whereas the benzylidene ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. researchgate.net

Table 2: Calculated Molecular Orbital Parameters for this compound (BDSC)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -8.99 |

| E(LUMO) | -4.68 |

| Energy Gap (ΔE) | 4.31 |

Source: Based on data from DFT calculations on BDSC. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. csic.esdoi.org

Besides DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameters but are computationally more demanding. researchgate.net Semi-empirical methods, like AM1 and PM3, are faster as they use parameters derived from experimental data, though they are generally less accurate than ab initio or DFT methods. acs.orgresearchgate.net

These methods have been used to examine the molecular structure and properties of related thiosemicarbazones. researchgate.net For example, a comparative study on 4-(benzyloxy)benzaldehyde (B125253) thiosemicarbazone utilized semi-empirical (AM1, PM3), ab initio (HF, MP2), and DFT methods to investigate its properties. researchgate.net While semi-empirical methods can provide a quick assessment, DFT and ab initio methods are generally preferred for more accurate predictions of geometric parameters and electronic properties. acs.org

Density Functional Theory (DFT) Studies on Electronic Structure

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often transient and difficult to observe experimentally.

The synthesis of semicarbazones typically involves a condensation reaction between an aldehyde (or ketone) and semicarbazide. scispace.com DFT calculations have been used to model the mechanism of this reaction, providing insights into the thermodynamics and kinetics of the process. scispace.comresearchgate.net

Studies on the formation of various semicarbazones have shown that the reaction generally proceeds through a two-step mechanism. scispace.comresearchgate.net The first step is a bimolecular addition of the semicarbazide to the carbonyl group of the aldehyde, forming a tetrahedral intermediate (carbinolamine). researchgate.net This is followed by a unimolecular dehydration step to yield the final semicarbazone product. researchgate.net

Computational analysis of the reaction between benzaldehyde and semicarbazide reveals the energy profile of the reaction, including the activation energies for each step. researchgate.net The first step, the nucleophilic addition, is often the rate-determining step, characterized by a significant energy barrier. scispace.com The calculations also provide thermodynamic data, such as the Gibbs free energy of activation, which indicates the spontaneity of each reaction step. scispace.comresearchgate.net For instance, the initial addition step often has a positive Gibbs free energy of activation, suggesting that energy input is required to initiate the reaction. scispace.com

Table 3: Theoretical Thermodynamic Data for Semicarbazone Formation (Illustrative) Based on the reaction of m-nitrobenzaldehyde and semicarbazide, as a representative example. scispace.comresearchgate.net

| Reaction Step | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| Reactants → Transition State 1 | +54.76 | -225.75 | High positive value |

| Reactants → Intermediate | -12.55 | -234.53 | Positive value |

| Intermediate → Transition State 2 | +2.28 | +6.66 | Low positive value |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are crucial in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that influence their potency. tandfonline.com For semicarbazone derivatives, QSAR studies have been instrumental in identifying key structural features required for various biological activities, such as anticonvulsant and antiparasitic effects. tandfonline.comtandfonline.comnih.gov

QSAR methodologies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR methods correlate biological activity with molecular descriptors derived from the 2D representation of the molecule. tandfonline.comnih.gov These descriptors can include physicochemical properties (like lipophilicity), electronic descriptors, and topological indices that quantify aspects of molecular size and branching. nih.gov Classical 2D-QSAR studies have been successfully applied to series of thiosemicarbazone and semicarbazone derivatives to develop predictive models for their inhibitory activity against targets like cruzain, a cysteine protease from Trypanosoma cruzi. tandfonline.comtandfonline.comnih.gov

3D-QSAR methods go a step further by considering the three-dimensional structure of the molecules. nih.gov These techniques require the alignment of the series of compounds according to a common scaffold or pharmacophore. mdpi.com The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. researchgate.net These field values are then used as variables to build a regression model against biological activity. conicet.gov.ar The resulting models provide 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. uchile.cl It quantitatively relates the biological activity of a set of molecules to their steric and electrostatic properties. nih.gov In a CoMFA study, the aligned molecules are placed within a 3D grid, and the interaction energies with a probe atom (typically a sp³ carbon atom with a +1 charge) are calculated at each grid point to generate steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields. mdpi.com These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build the QSAR model. nih.govnih.gov

Statistically significant CoMFA models have been developed for various semicarbazone and thiosemicarbazone derivatives. nih.gov For instance, a study on benzaldehyde thiosemicarbazone and its derivatives as phenoloxidase inhibitors yielded a robust CoMFA model with high predictive power (q²=0.926, r²=0.986). nih.gov Such models provide valuable insights for designing new analogs with improved potency. nih.gov

Table 2: Representative CoMFA Model Statistics for Semicarbazone/Thiosemicarbazone Derivatives

| Target/Activity | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| Cruzain Inhibition | Thio/Semicarbazones | 0.78 | 0.96 | nih.gov |

| Phenoloxidase Inhibition | Benzaldehyde Thiosemicarbazones | 0.926 | 0.986 | nih.gov |

| α1A-Adrenergic Receptor Antagonism | Various Antagonists | 0.840 | - | mdpi.com |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is often used in conjunction with CoMFA. ajchem-b.com CoMSIA also uses a 3D grid but calculates molecular similarity indices based on the assumption that a molecule's activity is related to its similarity to other molecules in the set. nih.gov A key advantage of CoMSIA is that it evaluates five different property fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. researchgate.net It uses a Gaussian function to describe the distance dependence of the fields, which avoids some of the singularities and arbitrary cutoffs present in CoMFA, often leading to contour maps that are easier to interpret. nih.gov

Like CoMFA, CoMSIA has been successfully applied to semicarbazone derivatives. In the study of cruzain inhibitors, a statistically significant CoMSIA model (r²=0.91 and q²=0.73) was generated, providing complementary information to the CoMFA model. nih.gov Similarly, for phenoloxidase inhibitors, the CoMSIA model (q²=0.933, r²=0.984) was robust and predictive. nih.gov The contour maps from these analyses provide crucial insights into the structural requirements for molecular recognition and can guide the design of new, more potent inhibitors. nih.gov

Table 3: Representative CoMSIA Model Statistics for Semicarbazone/Thiosemicarbazone Derivatives

| Target/Activity | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| Cruzain Inhibition | Thio/Semicarbazones | 0.73 | 0.91 | nih.gov |

| Phenoloxidase Inhibition | Benzaldehyde Thiosemicarbazones | 0.933 | 0.984 | nih.gov |

| α1A-Adrenergic Receptor Antagonism | Various Antagonists | 0.840 | - | mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as an enzyme or protein. nih.gov Docking predicts the preferred orientation and conformation of the ligand when bound to the receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govmanipal.edu

Molecular docking studies are frequently used to elucidate the binding modes of semicarbazone derivatives to their biological targets and to predict their binding affinity. researchtrend.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's biological activity. semanticscholar.org

For example, a docking study of 2,5-dimethylbenzaldehyde (B165460) semicarbazone with the breast cancer-associated protein 1AQU revealed a strong binding energy of -8.3 kcal/mol. asianpubs.org In another study on pyrimidine-based semicarbazones with anticonvulsant activity, molecular docking analysis showed important hydrogen bond interactions with amino acid residues such as ARG192, GLU270, and THR353 of the receptor. nih.govresearchgate.net

Molecular dynamics simulations complement docking studies by assessing the stability of the predicted binding pose. nih.gov By simulating the movement of atoms over time, MD can confirm whether the ligand remains stably bound in the active site and can reveal changes in the protein and ligand conformations upon binding. nih.govnih.gov A study on a semicarbazone derivative of curcumin (B1669340) targeting the Abl-kinase protein used MD simulations to demonstrate the improved stability of the derivative compared to the parent compound within the protein's binding pocket. nih.govmanipal.edu The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics from MD simulations used to evaluate the stability of the complex. nih.govresearchgate.net

Table 4: Examples of Ligand-Receptor Interactions and Binding Predictions for Semicarbazone Derivatives

| Semicarbazone Derivative | Target Protein | Predicted Binding Energy/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2,5-Dimethylthis compound | Breast Cancer Protein (1AQU) | -8.3 kcal/mol | Not specified | asianpubs.org |

| Pyrimidine Based Semicarbazones | Not specified (Anticonvulsant target) | Not specified | ARG192, GLU270, THR353 (H-bonds) | nih.gov |

| Curcumin Semicarbazide | Abl-Kinase | -12.064 (XP Docking Score) | MET (among others) | nih.gov |

| Pyrazole-phenyl Semicarbazones | α-glucosidase | Not specified | Not specified (Competitive inhibition) | nih.gov |

| 5-nitrothiazole derived semicarbazones | MAO-B | Not specified | Stable hydrogen bonding and hydrophobic interactions | semanticscholar.org |

Conformational Dynamics in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, computational studies, particularly molecular dynamics (MD) simulations, provide critical insights into its dynamic behavior within biological environments such as protein binding sites and lipid membranes. These investigations reveal how the molecule adapts its shape to interact with biological targets, a key determinant of its therapeutic and toxicological profiles.

Molecular dynamics simulations offer a more detailed picture by simulating the movement of the molecule and its biological partner over time. While specific and extensive MD studies focused solely on this compound are not abundant in the public literature, research on closely related semicarbazone derivatives provides a strong basis for understanding its likely conformational dynamics. These studies consistently show that the semicarbazone moiety can exist in different isomeric and conformational states, with the E isomer being predominant. csic.es

Computational analyses of semicarbazone derivatives have identified stable tautomeric forms (keto and enol) and conformational isomers (cis/trans) with respect to the amide and hydrazone groups. csic.esulima.edu.pe The most stable conformer for many semicarbazone derivatives, in both gaseous and solution phases, is reported to be the cisE geometrical configuration. csic.esulima.edu.pe This intrinsic preference for a particular conformation is a starting point for understanding how the molecule will behave when it encounters a biological system.

When a semicarbazone derivative binds to a protein, such as acetylcholinesterase or Abl-kinase, MD simulations have shown that the ligand can undergo conformational adjustments to fit within the binding pocket. researchgate.netnih.gov These simulations can reveal the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the bound conformation. nih.gov For example, molecular dynamics studies on a curcumin semicarbazone derivative targeting the Abl-kinase showed that the derivative maintained stable interactions within the protein's active site over a 50-nanosecond simulation. nih.gov

The interaction with biological membranes is another critical aspect of a drug's action. MD simulations can model the permeation of small molecules through lipid bilayers, providing insights into their bioavailability and potential for accumulation in cell membranes. mdpi.com The orientation and conformational changes of a molecule as it partitions from an aqueous environment into the hydrophobic core of a membrane can be tracked. For instance, studies have shown that molecules can adopt specific orientations, either parallel or perpendicular to the membrane normal, depending on their chemical properties and the composition of the lipid bilayer. mdpi.com

| Parameter | Description | Finding | Source(s) |

| Stable Isomer | The most stable geometric isomer of the semicarbazone group. | The E isomeric form is generally the most stable. | csic.es |

| Predominant Conformer | The most stable rotational isomer in gas and solution phases. | The cisE geometrical configuration is often the most stable. | csic.esulima.edu.pe |

| Tautomeric Forms | The existence of different structural isomers that are in dynamic equilibrium. | Semicarbazones can exist in both keto and enol tautomeric forms. | csic.esulima.edu.pe |

| Binding-Induced Changes | Conformational adjustments upon interaction with a biological target. | Molecular docking and dynamics studies on related compounds show conformational adaptation within protein active sites. | researchgate.netnih.gov |

| Membrane Interaction | Behavior of the molecule when interacting with a lipid bilayer. | Simulations on similar small molecules indicate specific orientations and potential for membrane permeation. | mdpi.com |

Coordination Chemistry of Benzaldehyde Semicarbazone

Benzaldehyde (B42025) Semicarbazone as a Chelating Ligand

Benzaldehyde semicarbazone is a derivative of benzaldehyde and semicarbazide (B1199961), and it functions as a bidentate ligand with nitrogen and oxygen donor sites. wisdomlib.org This characteristic is fundamental to its ability to form stable metal complexes and is crucial in the synthesis of mixed ligand complexes. wisdomlib.org Semicarbazones, in general, are a class of compounds known for their diverse coordination behavior, acting as unidentate, bidentate, or multidentate chelating agents, which depends on the structure of the parent aldehyde or ketone. mdpi.com The biological properties of semicarbazones are often linked to their coordination with metal ions. ajmhr.com The chelation process can modify the lipophilicity of the ligand, which in turn affects its entry into cells. ajmhr.com

Bidentate Coordination Modes (N,O-Donor)

The most common coordination mode for this compound is as a bidentate ligand, where it coordinates to a metal center through the carbonyl oxygen and the azomethine nitrogen atom. ijcmas.comnih.gov This N,O-donation forms a stable five-membered chelate ring. acs.orgnih.gov In many of its complexes, this compound acts as a neutral bidentate ligand. nih.gov However, it can also exist in a keto-enol tautomeric equilibrium in solution. pnrjournal.com The enol form can be deprotonated, allowing the ligand to coordinate as a monoanionic bidentate ligand. pnrjournal.com

Research has shown that in certain ruthenium complexes, this compound coordinates as a bidentate N,O-donor, resulting in the formation of either a five-membered or an unusual four-membered chelate ring. nih.govacs.org The formation of these different chelate rings is influenced by the reaction conditions. nih.gov For instance, the reaction of this compound with [Ru(PPh₃)₂(CO)₂Cl₂] at ambient temperature yields a complex with a five-membered chelate ring, while the same reaction in refluxing ethanol (B145695) leads to a four-membered chelate ring. acs.orgnih.gov

Multidentate Coordination Possibilities (e.g., C,N,O-Tricoordination)

Beyond its typical bidentate nature, this compound can exhibit more complex coordination behaviors. ajmhr.comcore.ac.uk Under specific conditions, it can act as a tridentate ligand. acs.org One notable example is the C,N,O-tricoordination mode observed in a ruthenium complex. nih.govacs.org In this instance, the ligand coordinates to the ruthenium center through an ortho-carbon of the phenyl ring, the azomethine nitrogen, and the carbonyl oxygen, forming two five-membered chelate rings. acs.org This metallation of the phenyl ring demonstrates the versatility of this compound's coordinating ability. acs.org The coordination mode of benzaldehyde semicarbazones has been found to be sensitive to factors such as the substituents on the ligand, the nature of the metal precursor, and the experimental conditions. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. ijcmas.compsu.eduorientjchem.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Ru(II), Os(II))

This compound forms complexes with a wide range of transition metals. For example, complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.govpsu.edu In a study involving benzaldehyde-N(4)-phenylsemicarbazone, it was found that the Cr(III), Mn(II), Co(II), and Cu(II) complexes were paramagnetic, while the Ni(II) complex was diamagnetic. nih.gov

The coordination chemistry with ruthenium has been particularly well-explored, revealing different coordination modes. acs.orgnih.govacs.org Depending on the ruthenium starting material and reaction conditions, this compound can coordinate as a bidentate N,O-donor or a tridentate C,N,O-donor. acs.org For instance, reaction with [Ru(PPh₃)₃Cl₂] can lead to a tridentate complex, while reaction with [Ru(PPh₃)₂(CO)₂Cl₂] results in bidentate coordination. acs.org The synthesis of osmium complexes with related thiosemicarbazone ligands has also been reported, highlighting the broader interest in Group 8 metal complexes. acs.org

The synthesis of copper(II) complexes with derivatives of this compound, such as m-hydroxy and p-hydroxy this compound, has also been documented. orientjchem.org These complexes were proposed to have an octahedral structure based on magnetic moment measurements. orientjchem.org

Mixed Ligand Complexes Involving this compound

This compound is also utilized in the synthesis of mixed ligand complexes, where it is coordinated to a metal center along with another ligand. wisdomlib.orgpsu.edu This approach allows for the fine-tuning of the properties of the resulting complexes.

A study reported the synthesis of mixed ligand complexes of the type [ML¹L²]Cl₂, where M = Cr(III), Mn(II), Co(II), Ni(II), and Cu(II), L¹ is pyruvic acid semicarbazone, and L² is this compound. psu.edu In these complexes, both ligands coordinate to the metal ion through their oxygen and nitrogen atoms. psu.edu

Another example involves mixed-ligand palladium complexes where benzaldehyde thiosemicarbazone is coordinated alongside N,O-donor ancillary ligands like 1-nitroso-2-naphtholate or quinolin-8-olate. researchgate.net

Structural Diversity of Metal Complexes

The coordination of this compound to different metal centers, often in combination with other ligands, leads to a wide array of structural possibilities. The geometry of the resulting complexes can vary significantly.

For instance, Co(II) complexes with trimethoxy this compound have been assigned tetrahedral geometries. semanticscholar.org In contrast, Cu(II) complexes of m- and p-hydroxy this compound were proposed to have octahedral structures. orientjchem.org The study of mixed ligand complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) with pyruvic acid semicarbazone and this compound also suggested various geometries for the resulting complexes. psu.edu

The structural diversity is further exemplified by the different chelate rings that can be formed. As mentioned earlier, ruthenium complexes can feature either five-membered or four-membered chelate rings depending on the synthetic route. acs.orgnih.gov Furthermore, the ability of this compound to adopt a tridentate coordination mode adds another layer of structural complexity. acs.org The structural analysis of these complexes is often accomplished through techniques such as X-ray crystallography, which provides precise information on bond lengths and angles. acs.orgacs.org

The table below summarizes the coordination modes and geometries of some this compound complexes.

| Metal Ion | Other Ligands | Coordination Mode of this compound | Geometry |

| Ru(II) | PPh₃, Cl | Tridentate (C,N,O) | Distorted Octahedral |

| Ru(II) | PPh₃, CO, Cl | Bidentate (N,O) | Distorted Octahedral |

| Cr(III) | Pyruvic acid semicarbazone | Bidentate (N,O) | Not specified |

| Mn(II) | Pyruvic acid semicarbazone | Bidentate (N,O) | Not specified |

| Co(II) | Pyruvic acid semicarbazone | Bidentate (N,O) | Not specified |

| Ni(II) | Pyruvic acid semicarbazone | Bidentate (N,O) | Not specified |

| Cu(II) | Pyruvic acid semicarbazone | Bidentate (N,O) | Not specified |

| Co(II) | 2,3,4-trimethoxythis compound | Bidentate (N,O) | Tetrahedral |

| Cu(II) | m-hydroxythis compound | Bidentate (N,O) | Octahedral |

Crystal Structure Analysis of Metal-Semicarbazone Adducts

The coordination behavior of this compound is remarkably flexible. In ruthenium complexes, it can coordinate in multiple ways depending on the reaction conditions. For example, in trans-[Ru(PPh₃)₂(L-NO₂)Cl], the ligand (p-nitrothis compound) acts as a tridentate C,N,O-donor. nih.govacs.org In contrast, in the complex 5-[Ru(PPh₃)₂(L-NO₂)(CO)Cl], the same ligand coordinates as a bidentate N,O-donor, forming a five-membered chelate ring. nih.gov A less common four-membered chelate ring is formed in 4-[Ru(PPh₃)₂(L-NO₂)(CO)Cl], where the ligand is also a bidentate N,O-donor. nih.gov

In palladium(II) complexes with related thiosemicarbazone ligands, the coordination can also vary. In [Pd(NS–R)₂] type complexes, the thiosemicarbazone ligands act as monoanionic bidentate N,S-donors, creating five-membered chelate rings. researchgate.net However, in [Pd(CNS–R)(PPh₃)] complexes, they behave as dianionic tridentate C,N,S-donors, forming two adjacent five-membered rings. researchgate.net The crystal structure of uncomplexed this compound shows a planar C=N-NH-CO-NH₂ backbone with the oxygen atom trans to the azomethine nitrogen atom. pnrjournal.comresearchgate.net

Below is a table summarizing crystallographic data for a representative ruthenium complex.

| Parameter | trans-[Ru(PPh₃)₂(L-NO₂)Cl] nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.480(2) |

| b (Å) | 13.090(3) |

| c (Å) | 14.147(3) |

| α (°) | 79.792(3) |

| β (°) | 68.027(3) |

| γ (°) | 64.447(3) |

| V (ų) | 1933.3(6) |

| Z | 1 |

| Coordination | Tridentate (C,N,O) |

Electrochemical and Redox Properties of Metal Complexes

The electrochemical behavior of metal complexes with this compound is crucial for understanding their electron transfer capabilities and potential applications in catalysis and materials science. Cyclic voltammetry is the primary technique used to investigate these properties.

Ruthenium complexes of this compound exhibit interesting redox properties. nih.gov Complexes of the type 5-[Ru(PPh₃)₂(L-R)(CO)Cl] and 4-[Ru(PPh₃)₂(L-R)(CO)Cl] display a Ru(II)-Ru(III) oxidation potential between +0.66 V and +1.07 V versus a standard calomel (B162337) electrode (SCE). nih.gov This oxidation potential shows a linear correlation with the Hammett constant of the substituent 'R' on the phenyl ring, indicating that the electronic properties of the ligand directly influence the redox potential of the metal center. nih.gov

Similarly, ruthenium(II) complexes with related thiosemicarbazone ligands show a reversible one-electron metal-centered oxidation (Ru(II)/Ru(III)) in the range of +0.18 V to +0.58 V vs SCE. researchgate.net These complexes also exhibit ligand-based reductions. researchgate.net A Co(II) complex with 2,3,4-trimethoxy this compound has also been studied by cyclic voltammetry to investigate its electrochemical properties. researchgate.net

The table below summarizes the redox potentials for a series of ruthenium(II) complexes with substituted benzaldehyde semicarbazones.

| Complex (5-[Ru(PPh₃)₂(L-R)(CO)Cl]) | E½ (RuII/RuIII) (V vs SCE) nih.gov |

| R = OMe | 0.66 |

| R = Me | 0.72 |

| R = H | 0.76 |

| R = Cl | 0.81 |

| R = NO₂ | 1.07 |

Spectroscopic Signatures of Complexation (IR, UV-Vis, NMR, Magnetic Studies)

Spectroscopic techniques are indispensable for characterizing this compound complexes, providing detailed information on the ligand's binding mode and the electronic and geometric structure of the complex.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts are observed in the IR spectra. The disappearance of the ν(N-H) band of the ligand indicates its deprotonation upon coordination to the metal ion. ijcrcps.com The ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies also shift, confirming the involvement of the azomethine nitrogen and carbonyl oxygen atoms in coordination. ijcrcps.com For example, in arsenic(III) complexes, the C=N signal shifts from δ 153.40 ppm in the free ligand to δ 150.3-152.0 ppm in the complex, while the C-O signal shifts from δ 159.68 ppm to δ 154.2-156.5 ppm, confirming N and O chelation. ijcrcps.com The symmetric and asymmetric stretching modes of the terminal -NH₂ group typically remain unchanged, indicating it does not participate in coordination. ijcrcps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of these complexes in solution. A key indicator of complexation is the disappearance of the signal for the acidic =N-NH proton in the ¹H NMR spectrum, which confirms deprotonation and coordination. ijcrcps.comuchile.cl The signal for the azomethine proton (HC=N) typically shifts downfield upon coordination to the metal center. uchile.cl

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes often show intense absorption bands in the visible region. nih.gov These are frequently assigned to metal-to-ligand charge-transfer (MLCT) transitions, which are characteristic of complexes with π-accepting ligands. The position and intensity of these bands provide information about the electronic structure of the complex.

Magnetic Studies: Magnetic susceptibility measurements help determine the spin state and geometry of the metal center. For example, ruthenium(II) complexes of this compound are typically diamagnetic, corresponding to a low-spin d⁶ configuration (S=0) in an octahedral geometry. nih.gov

Chemical Transformations Mediated by Metal Ions (e.g., Osmium-Mediated Reactions)

Metal ions can not only coordinate to this compound but also mediate its chemical transformation into new ligand structures. These transformations often occur under specific reaction conditions and can lead to novel complexes with unique coordination modes.